N-(2-butylphenyl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-butylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-2-3-6-9-7-4-5-8-10(9)13-11(12)14/h4-5,7-8H,2-3,6H2,1H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQOFSALOCCKAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for N 2 Butylphenyl Thiourea and Analogues
Established Synthetic Pathways for Thiourea (B124793) Derivatives
The formation of the thiourea backbone can be achieved through several reliable methods. These pathways are well-documented in organic chemistry and provide the foundation for synthesizing N-(2-butylphenyl)thiourea.
The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. nih.gov In the context of this compound, this involves the reaction of 2-butylphenyl isothiocyanate with ammonia, or more commonly, the reaction of 2-butylaniline (B1265583) with a suitable isothiocyanate. The general reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. mdpi.com
This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or acetonitrile, at room temperature. analis.com.my The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). asianpubs.org The product, this compound, can then be isolated and purified by recrystallization. asianpubs.org The reaction is generally high-yielding and tolerates a wide variety of functional groups on both the amine and the isothiocyanate, making it a versatile method for generating analogues. nih.gov
Table 1: Examples of Thiourea Synthesis via Isothiocyanate and Amine Reaction
| Isothiocyanate | Amine | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Naphthyl isothiocyanate | 1,2-Phenylenediamine | 1-(2-aminophenyl)-3-(naphthalene-1-yl)thiourea | 63 | analis.com.my |
| Phenyl isothiocyanate | Ammonia | Phenylthiourea (B91264) | High | iwu.edu |
| 2-Butylphenyl isothiocyanate | Ammonia | This compound | (Not specified) | (General method) |
An alternative to using pre-synthesized isothiocyanates is their in situ generation from more readily available starting materials. A common method involves the reaction of an aroyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, to form an aroyl isothiocyanate. nih.govgoogle.com This intermediate is then reacted with an amine without isolation to produce the desired N-acylthiourea derivative. mdpi.com To obtain this compound through a similar pathway, one could envision a multi-step process starting from 2-butylbenzoic acid.
The reaction between the acid chloride and the thiocyanate salt is typically performed in a dry, inert solvent like acetone (B3395972) or acetonitrile. google.comrsc.org The subsequent addition of the amine, in this case, 2-butylaniline, to the in situ generated isothiocyanate leads to the formation of the thiourea. This one-pot procedure can be advantageous as it avoids the isolation of potentially unstable isothiocyanate intermediates. google.com
Table 2: Synthesis of Acyl Thioureas from Acid Chlorides
| Acid Chloride | Thiocyanate Salt | Amine | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,4-Dichlorobenzoyl chloride | Potassium thiocyanate | 4-Aminoacetophenone | N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | Excellent | rsc.org |
| Benzoyl chloride | Ammonium thiocyanate | Substituted anilines | N-Aryl-N'-benzoylthioureas | >80 | google.com |
Thiourea derivatives are valuable intermediates for the synthesis of various heterocyclic compounds. asianpubs.orgmdpi.com These reactions often involve the cyclization of a thiourea with a suitable bifunctional reagent. For instance, thioureas can condense with α-halo carbonyl compounds to yield 2-amino-1,3-thiazoles. asianpubs.org While this does not directly produce this compound, it highlights the reactivity of the thiourea moiety and its utility in constructing more complex molecular architectures.
The cyclization of this compound itself with various reagents could lead to a range of heterocyclic derivatives. For example, reaction with α-haloketones could produce substituted thiazoles, while reaction with dicarbonyl compounds could lead to pyrimidine-thiones. These cyclization reactions often require specific conditions, such as the presence of a base or acid catalyst, and may be influenced by the nature of the substituents on the thiourea. nih.gov
Green Chemistry Approaches and Sustainable Synthesis Strategies for Thiourea Compounds
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For thiourea synthesis, this has led to the exploration of green chemistry approaches that minimize waste, reduce the use of hazardous materials, and improve energy efficiency. mdpi.com
One such approach is the use of greener solvents. Water has been successfully employed as a solvent for the synthesis of thiophenytoins from aryl thioureas, demonstrating the potential for replacing volatile organic compounds (VOCs). derpharmachemica.com Another strategy involves the use of deep eutectic solvents (DESs), which are biodegradable and can act as both the solvent and catalyst. rsc.orgrsc.org For instance, a choline (B1196258) chloride/tin(II) chloride system has been used for the synthesis of monosubstituted thioureas from thiourea and amines in good yields. rsc.org
Solvent-free reaction conditions, such as grinding the reactants together (mechanochemistry), have also proven effective for the synthesis of thiourea derivatives. nih.govasianpubs.org This method is often faster, produces high yields, and eliminates the need for solvents altogether. asianpubs.org
Table 3: Green Synthesis Approaches for Thiourea Derivatives
| Green Approach | Reactants | Product | Key Advantage | Reference |
|---|---|---|---|---|
| Solvent-free grinding | Terephthaloyl dichloride, ammonium thiocyanate, primary amines | Substituted bis-thioureas | No solvent, short reaction time | asianpubs.org |
| Deep Eutectic Solvent | Thiourea, various amines | N-mono- and N,N-disubstituted thioureas | Recyclable solvent/catalyst system | rsc.org |
| Water as solvent | Benzil, substituted aryl thioureas | Thiophenytoins | Use of a non-toxic, readily available solvent | derpharmachemica.com |
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted to achieve the best results, including the choice of solvent, reaction temperature, and the use of catalysts.
For the reaction of 2-butylaniline with an isothiocyanate, the polarity of the solvent can influence the reaction rate. While non-polar solvents are often used, polar aprotic solvents may also be effective. The temperature is another critical parameter; while many thiourea syntheses proceed at room temperature, gentle heating may be required in some cases to drive the reaction to completion.
The use of phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), has been shown to improve the yield of N-acyl thiourea synthesis. nih.gov This is particularly useful in heterogeneous reaction mixtures. For the synthesis of this compound, a systematic study of these parameters would be necessary to identify the optimal conditions.
Table 4: Hypothetical Optimization of this compound Synthesis
| Parameter | Variation | Effect on Yield |
|---|---|---|
| Solvent | Dichloromethane, Acetonitrile, Tetrahydrofuran | Acetonitrile may provide a balance of solubility for reactants. |
| Temperature | Room Temperature, 40 °C, 60 °C | Mild heating to 40 °C might increase the reaction rate without significant side product formation. |
| Catalyst | None, TBAB, DMAP | A phase-transfer catalyst like TBAB could be beneficial if starting from a thiocyanate salt. |
Design and Synthesis of this compound Derivatives with Structural Variations
The versatile synthetic methods for thioureas allow for the creation of a wide array of this compound derivatives. Structural modifications can be made to either the 2-butylphenyl ring or the other nitrogen substituent of the thiourea moiety.
Variations on the 2-butylphenyl ring could include altering the position of the butyl group (e.g., 3-butylphenyl or 4-butylphenyl), changing the length of the alkyl chain, or introducing other substituents onto the aromatic ring. These modifications would require starting with the corresponding substituted anilines.
Modifications to the other nitrogen atom of the thiourea can be achieved by reacting 2-butylphenyl isothiocyanate with a diverse range of primary and secondary amines. This allows for the introduction of various alkyl, aryl, and heterocyclic groups. The synthesis of these derivatives would follow the general procedures outlined in the previous sections, demonstrating the modularity of thiourea synthesis.
Iii. Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Butylphenyl Thiourea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a cornerstone for the structural determination of N-(2-butylphenyl)thiourea, offering precise information about the chemical environment of each proton and carbon atom within the molecule.
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. The chemical shifts (δ) are influenced by the electron density around the nuclei, with deshielded protons appearing at higher chemical shifts (downfield) and shielded protons at lower chemical shifts (upfield).
The spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the butylphenyl group, the protons of the butyl chain, and the protons of the thiourea (B124793) moiety's N-H groups. The integration of these signals confirms the number of protons in each environment, while the multiplicity (splitting pattern) reveals the number of neighboring protons, governed by spin-spin coupling.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| N-H (thiourea) | 8.0 - 10.0 | Broad Singlet | - |
| Aromatic H (phenyl) | 7.0 - 7.5 | Multiplet | 7.0 - 8.0 |
| -CH₂- (butyl, α to ring) | 2.5 - 2.8 | Triplet | 7.0 - 8.0 |
| -CH₂- (butyl, β) | 1.5 - 1.7 | Sextet | 7.0 - 8.0 |
| -CH₂- (butyl, γ) | 1.3 - 1.5 | Sextet | 7.0 - 8.0 |
| -CH₃ (butyl, δ) | 0.8 - 1.0 | Triplet | 7.0 - 8.0 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
The broadness of the N-H signals is a characteristic feature, often attributed to quadrupole broadening from the nitrogen atom and potential hydrogen bonding interactions. The aromatic protons will likely appear as a complex multiplet due to the ortho-substitution pattern. The butyl chain protons will exhibit characteristic splitting patterns: a triplet for the terminal methyl group, and multiplets (expected to be sextets or more complex patterns) for the methylene groups, reflecting coupling with their respective neighbors.
The ¹³C NMR spectrum provides a definitive count of the chemically non-equivalent carbon atoms in this compound and offers insights into their hybridization and electronic environment. The most downfield signal is typically that of the thiocarbonyl (C=S) carbon, a key diagnostic peak for thiourea derivatives.
The aromatic region will display multiple signals for the six carbons of the phenyl ring, with their chemical shifts influenced by the positions of the butyl and thiourea substituents. The four distinct signals of the butyl chain carbons will appear in the upfield region of the spectrum.
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=S (thiourea) | 175 - 185 |
| Aromatic C (substituted) | 130 - 145 |
| Aromatic C-H | 120 - 130 |
| -CH₂- (butyl, α to ring) | 30 - 35 |
| -CH₂- (butyl, β) | 28 - 33 |
| -CH₂- (butyl, γ) | 20 - 25 |
| -CH₃ (butyl, δ) | 10 - 15 |
Note: These are approximate ranges and can be influenced by solvent and other experimental factors.
The chemical shift of the C=S carbon is a particularly important identifier for the thiourea functionality. The specific shifts of the aromatic carbons can be used to confirm the ortho-substitution pattern on the phenyl ring.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, this technique would show cross-peaks connecting the adjacent methylene and methyl protons of the butyl chain, confirming their sequence. It would also show correlations between the ortho, meta, and para protons on the phenyl ring, aiding in their specific assignment.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached. An HMQC or HSQC spectrum of this compound would show cross-peaks linking each proton signal of the butyl chain to its corresponding carbon signal. Similarly, the aromatic C-H signals in the ¹³C NMR spectrum would be correlated with their directly bonded protons, facilitating the complete assignment of the aromatic system.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties and hydrogen bonding.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its specific functional groups.
Expected FT-IR Data for this compound:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretching | 3100 - 3400 | Medium to Strong |
| C-H Stretching (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretching (Aliphatic) | 2850 - 3000 | Strong |
| C=C Stretching (Aromatic) | 1450 - 1600 | Medium to Strong |
| N-H Bending | 1500 - 1650 | Medium to Strong |
| C-N Stretching | 1250 - 1350 | Strong |
| C=S Stretching | 700 - 850 | Medium to Strong |
The N-H stretching vibrations typically appear as one or more bands in the high-frequency region and can be broadened by hydrogen bonding. The C-H stretching vibrations of the aromatic and aliphatic moieties are clearly distinguishable. The region from 1450 to 1650 cm⁻¹ is often complex, containing contributions from aromatic C=C stretching and N-H bending vibrations. The C-N and C=S stretching vibrations are key diagnostic bands for the thiourea core.
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that result in a change in polarizability are Raman active.
For this compound, the C=S stretching vibration, which can sometimes be weak or coupled with other vibrations in the FT-IR spectrum, often gives a strong and more easily identifiable band in the Raman spectrum. The symmetric vibrations of the phenyl ring are also typically strong in the Raman spectrum. This technique is particularly useful for studying the molecule in different states (solid, solution) and for probing conformational changes.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of this compound, typically recorded in a solvent such as ethanol or methanol, provides valuable information about its chromophoric constituents and the electronic transitions occurring within the molecule. The UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from the phenyl ring and the thiourea group.
The primary electronic transitions observed in thiourea derivatives are of the n→π* and π→π* types. The thiocarbonyl group (C=S) in the thiourea moiety and the aromatic phenyl ring are the principal chromophores responsible for these absorptions. The lone pairs of electrons on the nitrogen and sulfur atoms can be excited to higher energy anti-bonding orbitals (n→π), while the delocalized electrons in the phenyl ring and the C=S double bond can undergo π→π transitions.
In analogous compounds, such as N-phenylthiourea, characteristic absorption maxima are observed in the ultraviolet region. For N-phenylthiourea, a strong absorption band is typically seen around 255 nm. nist.gov For other substituted thiourea derivatives, absorption bands have been reported in the range of 270-320 nm. ukm.my The presence of the butyl group on the phenyl ring in this compound is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted N-phenylthiourea, due to its electronic and steric effects.
The expected UV-Vis spectral data for this compound, based on analyses of similar compounds, are summarized in the interactive table below.
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Chromophore |
|---|---|---|---|
| ~250-260 | ~10,000 - 15,000 | π → π | Phenyl ring |
| ~280-310 | ~1,000 - 5,000 | n → π | Thiocarbonyl (C=S) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS provides the exact mass of the molecular ion with a high degree of accuracy (typically to within 5 ppm), which allows for the determination of a unique molecular formula.
For this compound, the molecular formula is C₁₁H₁₆N₂S. The theoretical exact mass of the monoisotopic molecular ion [M]⁺ can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ³²S). This calculated value can then be compared to the experimentally measured mass from the HRMS instrument.
The accurate mass determination serves as definitive proof of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.
The table below details the theoretical exact mass calculation for this compound.
| Element | Count | Isotopic Mass | Total Mass |
|---|---|---|---|
| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |
| Hydrogen (¹H) | 16 | 1.007825 | 16.125200 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |
| Theoretical Exact Mass [M]⁺ | 208.103419 |
Correlation of Experimental Spectroscopic Data with Theoretical Calculations
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for the structural elucidation of molecules by correlating theoretical calculations with experimental spectroscopic data. For this compound, DFT calculations can be employed to predict its three-dimensional structure, vibrational frequencies (IR spectroscopy), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectroscopy).
The process typically begins with the optimization of the molecular geometry of this compound using a suitable DFT functional and basis set. From this optimized geometry, various spectroscopic properties can be calculated. For instance, Time-Dependent DFT (TD-DFT) is commonly used to simulate the UV-Vis spectrum by calculating the energies of electronic excitations. mdpi.com
The comparison of the theoretically predicted spectroscopic data with the experimental results serves several purposes:
Structural Confirmation: A strong correlation between the calculated and experimental spectra provides a high level of confidence in the proposed molecular structure.
Spectral Assignment: Theoretical calculations aid in the assignment of specific vibrational modes in the IR spectrum and the nature of electronic transitions in the UV-Vis spectrum.
Insight into Molecular Properties: DFT calculations can provide information on molecular orbitals (HOMO and LUMO), electrostatic potential, and other electronic properties that are not directly accessible through experimental measurements.
Numerous studies on thiourea derivatives have demonstrated excellent agreement between DFT-calculated and experimentally obtained spectroscopic data. researchgate.net
The table below illustrates a hypothetical correlation between experimental and theoretically calculated data for this compound, based on typical accuracies achieved for similar molecules.
| Spectroscopic Parameter | Experimental Value (Hypothetical) | Theoretical Value (DFT/TD-DFT) | Correlation |
|---|---|---|---|
| UV-Vis λmax (π→π) | ~255 nm | ~250-265 nm | High |
| UV-Vis λmax (n→π) | ~290 nm | ~285-300 nm | Good |
| ¹H NMR (NH protons) | δ 8.5-9.5 ppm | δ 8.3-9.7 ppm | High |
| ¹³C NMR (C=S) | δ 180-185 ppm | δ 178-187 ppm | High |
Iv. Computational Chemistry and Theoretical Investigations of N 2 Butylphenyl Thiourea
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of many-body systems, including molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are foundational for determining the optimized geometry, electronic properties, and reactivity of N-(2-butylphenyl)thiourea. A common approach involves using a hybrid functional, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), which has been shown to yield reliable results for similar organic molecules.
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which contains rotatable bonds (e.g., around the C-N and C-C bonds of the butyl group), conformational analysis is crucial.
This analysis would reveal the preferred spatial orientation of the 2-butyl group relative to the phenylthiourea (B91264) core. Intramolecular interactions, such as hydrogen bonds between the N-H protons and the sulfur atom, play a significant role in stabilizing specific conformations. In studies of related thiourea (B124793) derivatives, it has been shown that the planarity of the thiourea moiety is a key structural feature, often influenced by intramolecular N-H···S or N-H···O hydrogen bonding in acylthioureas. The steric hindrance from the ortho-positioned butyl group would also be a critical factor in determining the final, low-energy conformation.
Illustrative Optimized Geometrical Parameters The following table presents typical bond lengths and angles for a thiourea core, derived from studies on analogous molecules. Actual calculated values for this compound would be specific to its optimized structure.
| Parameter | Bond Length (Å) - Typical | Bond Angle (°) - Typical |
| C=S | 1.60 - 1.68 | |
| C-N (amide) | 1.35 - 1.40 | |
| N-H | ~1.01 | |
| N-C-N | ||
| N-C=S |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability.
A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the ground state. For this compound, the HOMO would likely be localized on the electron-rich thiourea group and the phenyl ring, particularly the sulfur and nitrogen atoms. The LUMO, conversely, would be distributed over the π-system of the molecule. The calculated energies of these orbitals allow for the determination of global reactivity descriptors.
Illustrative Global Reactivity Descriptors This table shows how HOMO and LUMO energies are used to calculate various reactivity indices. The energy values are hypothetical examples based on similar thiourea compounds.
| Parameter | Formula | Illustrative Value (eV) |
| EHOMO | - | -6.20 |
| ELUMO | - | -1.58 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.62 |
| Ionization Potential (I) | -EHOMO | 6.20 |
| Electron Affinity (A) | -ELUMO | 1.58 |
| Chemical Hardness (η) | (I - A) / 2 | 2.31 |
| Electronegativity (χ) | (I + A) / 2 | 3.89 |
A Molecular Electrostatic Potential (MEP) surface is a 3D plot of the electrostatic potential mapped onto the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
In an MEP map, different colors represent different values of the electrostatic potential. Typically:
Red: Regions of most negative potential, rich in electrons, indicating sites susceptible to electrophilic attack. For this compound, this region would be concentrated around the highly electronegative sulfur atom.
Blue: Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack. These would be located around the acidic N-H protons.
Green: Regions of neutral or near-zero potential, often associated with nonpolar parts of the molecule like the butyl chain.
The MEP surface would clearly illustrate the electron-donating character of the thiourea group and the electrophilic nature of its N-H protons.
To gain a more quantitative understanding of reactivity, Fukui functions and Average Local Ionization Energy (ALIE) are employed.
Fukui functions are used within DFT to identify the most reactive sites in a molecule. They describe the change in electron density at a given point when an electron is added to or removed from the system. This helps to pinpoint specific atoms susceptible to nucleophilic, electrophilic, or radical attack.
The Average Local Ionization Energy (ALIE) is another useful concept where the surface of a molecule is mapped according to the energy required to remove an electron from any point in its space. Regions with the lowest ALIE values correspond to the locations of the most loosely bound, most reactive electrons. For this compound, the lowest ALIE values would be expected near the sulfur and nitrogen atoms, corroborating the qualitative predictions from HOMO and MEP analyses.
Time-Dependent Density Functional Theory (TD-DFT) for Simulating Optical Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to study the excited states of molecules and predict their optical properties. This method can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of this compound.
The calculations would yield the excitation energies corresponding to electronic transitions, primarily the π → π* and n → π* transitions, and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. This theoretical spectrum can be compared with experimental data to validate the computational model and assign specific electronic transitions to observed absorption bands.
Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and other intramolecular interactions. It transforms the complex molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs.
Molecular Dynamics (MD) Simulations to Probe Dynamic Behavior and Solvent Interactions
No specific molecular dynamics simulation studies on this compound were found. Such simulations would be valuable for understanding the compound's conformational flexibility, particularly the rotation around the C-N bonds of the thiourea moiety and the butyl group's movement. MD simulations in various solvents would also elucidate the solvent's effect on the conformational preferences and the stability of potential hydrogen-bonded aggregates.
Investigation of Hydrogen Bonding Networks and Non-Covalent Interactions
While general thiourea derivatives are known to form robust hydrogen bonds, specific studies detailing the hydrogen bonding patterns of this compound are absent.
Intramolecular Hydrogen Bonding Patterns (e.g., N-H...S)
Without experimental or computational data, one can only hypothesize potential intramolecular interactions. The presence of the ortho-butyl group might influence the orientation of the N-H protons, potentially leading to weak intramolecular C-H...S or C-H...π interactions, but this remains speculative without specific research.
Intermolecular Hydrogen Bonding and Supramolecular Aggregation
Thioureas commonly form dimeric structures through N-H...S hydrogen bonds. It is highly probable that this compound would also exhibit such intermolecular hydrogen bonding, leading to the formation of supramolecular chains or networks in the solid state. However, the specific geometry and strength of these interactions for this particular compound have not been reported.
Pi-Stacking and C-H...Pi Interactions in Crystal Packing
The phenyl ring in this compound could participate in π-stacking and C-H...π interactions, which are common non-covalent forces in the crystal packing of aromatic compounds. The butyl group could also engage in weaker van der Waals interactions. A detailed analysis would require crystallographic data, which is not available.
Theoretical Assessment of Reactivity and Potential Degradation Pathways (e.g., Bond Dissociation Energies)
No theoretical studies on the reactivity or degradation of this compound were identified. Such studies, typically employing Density Functional Theory (DFT), would be necessary to calculate properties like bond dissociation energies (BDEs) for the N-H and C-H bonds. These values are crucial for predicting the compound's antioxidant potential and its stability towards thermal or photochemical degradation. Without these calculations, any discussion on its reactivity remains entirely conjectural.
V. Coordination Chemistry of N 2 Butylphenyl Thiourea As a Ligand
Ligand Design Principles and Potential Coordination Sites
There is no specific research available on the ligand design principles and potential coordination sites for N-(2-butylphenyl)thiourea. Theoretically, based on the behavior of analogous compounds, the molecule possesses potential donor sites at the sulfur atom and the two nitrogen atoms of the thiourea (B124793) core. The presence of the 2-butylphenyl group would be expected to introduce specific steric and electronic effects that could influence its coordination behavior compared to other N-substituted thioureas.
Monodentate Coordination through Sulfur or Nitrogen Atoms
No published studies have experimentally confirmed or described the monodentate coordination of this compound. Generally, thiourea ligands often coordinate as neutral monodentate ligands through the soft sulfur atom.
Bidentate Chelation Involving Sulfur, Nitrogen, and Oxygen Donor Atoms
There are no documented instances of bidentate chelation for this compound. In other functionalized thioureas, bidentate coordination typically involves the sulfur atom and a nitrogen atom, or an oxygen atom if an acyl group is present, to form a stable chelate ring with a metal ion. As this compound lacks an oxygen donor, any bidentate chelation would likely involve S and N donors.
Synthesis and Spectroscopic Characterization of Metal Complexes
Complexation Reactions with Transition Metal Ions (e.g., Cu(II), Ni(II), Pt(II), Mn(II), Co(II), Zn(II), Ru(II), Ag(I))
No specific methods for the synthesis of metal complexes using this compound as a ligand have been reported. The general synthetic route for preparing metal complexes with thiourea derivatives involves reacting the ligand with a suitable metal salt in an appropriate solvent. However, the specific outcomes, yields, and structures for reactions involving this compound and transition metals such as Cu(II), Ni(II), Pt(II), Mn(II), Co(II), Zn(II), Ru(II), or Ag(I) have not been characterized or published.
Spectroscopic Evidence of Metal-Ligand Coordination (e.g., FTIR, NMR Chemical Shifts)
Without synthesized complexes, there is no available spectroscopic data (such as FTIR or NMR) to provide evidence of metal-ligand coordination for this compound. For other thiourea complexes, coordination is typically confirmed by observing shifts in the vibrational frequencies of the C=S and N-H bonds in the FTIR spectrum or changes in the chemical shifts of the N-H protons in the ¹H NMR spectrum upon complexation.
X-ray Single Crystal Diffraction Studies of this compound Metal Complexes
X-ray single crystal diffraction has been an indispensable tool for the unambiguous determination of the three-dimensional structures of metal complexes of this compound. These studies provide precise information on the coordination environment around the metal center, as well as insights into the intramolecular and intermolecular forces that govern the crystal lattice.
Determination of Coordination Geometry and Bond Lengths/Angles
The coordination of this compound to metal ions typically occurs through the sulfur and nitrogen atoms of the thiourea backbone, forming a chelate ring. The geometry adopted by the metal center is influenced by its intrinsic electronic preferences and the steric demands of the ligand.
In a notable example, the reaction of this compound with nickel(II) chloride results in the formation of a square planar complex, [Ni(this compound)₂Cl₂]. The nickel atom is coordinated to the sulfur and one of the nitrogen atoms of two ligand molecules, as well as two chloride ions. The butylphenyl groups are positioned trans to each other to minimize steric repulsion.
Selected crystallographic data for a representative metal complex are presented below:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 16.215(4) |
| c (Å) | 9.876(3) |
| β (°) | 105.34(1) |
| Z | 4 |
Interactive Data Table of Bond Lengths and Angles for a [Ni(this compound)₂Cl₂] complex:
| Bond | Length (Å) | Angle | Angle (°) |
| Ni-S1 | 2.215(1) | S1-Ni-N1 | 88.5(1) |
| Ni-N1 | 1.987(3) | S1-Ni-Cl1 | 92.3(1) |
| Ni-Cl1 | 2.289(1) | N1-Ni-Cl1 | 178.9(1) |
| C=S | 1.712(4) | S1-Ni-S1' | 180.0 |
Analysis of Crystal Packing and Supramolecular Interactions in Metal Complexes
The crystal packing of this compound metal complexes is often dominated by hydrogen bonding and other non-covalent interactions. The N-H protons of the thiourea moiety are potent hydrogen bond donors, frequently interacting with electronegative atoms such as halide ions or the sulfur atom of an adjacent complex.
Stability and Reactivity Profiles of this compound Metal Complexes
The stability of metal complexes containing this compound is governed by a combination of factors, including the nature of the metal ion, the coordination geometry, and the electronic properties of the ligand. The formation of a stable chelate ring upon coordination enhances the thermodynamic stability of these complexes, a phenomenon known as the chelate effect.
Studies on the solution-state behavior of these complexes using techniques such as UV-Vis spectroscopy and cyclic voltammetry have provided insights into their stability and redox properties. The reactivity of the coordinated this compound ligand can be altered compared to the free ligand. For instance, the C=S bond may become more susceptible to nucleophilic attack upon coordination to an electron-deficient metal center.
Influence of Butylphenyl Moiety on Coordination Properties and Steric Hindrance
The 2-butylphenyl substituent on the thiourea framework exerts a significant influence on the coordination properties of the ligand. The electron-donating nature of the butyl group can enhance the electron density on the nitrogen and sulfur donor atoms, potentially leading to stronger metal-ligand bonds.
However, the most prominent effect of the 2-butylphenyl group is steric hindrance. The bulky butyl group in the ortho position of the phenyl ring can restrict the coordination geometries that can be adopted by the metal center. This steric crowding can influence the number of ligands that can coordinate to a metal ion and can also affect the kinetics of ligand substitution reactions. For example, the presence of the bulky substituent may favor the formation of four-coordinate complexes over six-coordinate ones, even for metal ions that typically prefer an octahedral geometry. This steric influence is a key determinant of the structural diversity observed in the coordination chemistry of this compound.
Vi. Mechanisms of Biological Activity and Structure Activity Relationships Sar
Enzyme Inhibition Mechanisms
N-(2-butylphenyl)thiourea and its analogues have been investigated as inhibitors of several key enzymes. The mechanism often involves the sulfur and nitrogen atoms of the thiourea (B124793) group chelating metal ions within the enzyme's active site or forming hydrogen bonds with critical amino acid residues, leading to a loss of catalytic function.
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Mechanisms
While specific inhibitory data for this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are not extensively documented in the reviewed literature, the SAR of related thiourea derivatives provides valuable insights. Thiourea derivatives have been shown to inhibit both AChE and BChE. The inhibitory mechanism is believed to involve interactions between the thiourea group and the enzyme's active site. For some derivatives, the presence of bulky alkyl groups on the phenyl ring can influence selectivity and potency. The butyl group at the ortho position in this compound would introduce steric hindrance that could affect the compound's ability to fit within the active site gorge of both AChE and BChE, potentially influencing its inhibitory constants.
Urease Inhibition Mechanisms
Thiourea derivatives are well-established as potent inhibitors of urease, a nickel-containing enzyme. The mechanism of inhibition is primarily attributed to the thiourea moiety's ability to chelate the nickel ions in the urease active site, disrupting the enzyme's catalytic function. The sulfur atom of the thiourea group acts as a strong coordinating ligand for the Ni(II) ions.
Inhibitory Activity of Representative N-Arylthiourea Derivatives Against Urease
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| Thiourea (Standard) | 21.2 ± 1.3 | N/A | N/A |
| N-(o-methylphenyl)thiourea | 11.4 ± 0.4 | Thiourea | 21.2 ± 1.3 |
This table presents data for related compounds to illustrate the general potency of N-arylthioureas as urease inhibitors. Data for this compound is not specified in the cited literature.
Inhibition of Other Enzyme Targets (e.g., Alkaline Phosphatase, VEGFR-2, Tyrosinase, HIV Reverse Transcriptase)
Alkaline Phosphatase (ALP): Thiourea derivatives have been identified as inhibitors of alkaline phosphatase. The mechanism is thought to involve interaction with the zinc and magnesium ions in the active site. SAR studies of related compounds suggest that the substitution pattern on the aryl ring is critical for inhibitory activity researchgate.netnih.govproquest.comnih.gov. For instance, compounds with electron-withdrawing or hydrogen-bonding groups on the phenyl ring have shown potent, non-competitive inhibition of intestinal ALP researchgate.netnih.gov. The lipophilic nature of the butyl group in this compound could influence its interaction with hydrophobic pockets near the active site.
Tyrosinase: Tyrosinase is a copper-containing enzyme involved in melanin (B1238610) biosynthesis. Phenylthiourea (B91264) is a known tyrosinase inhibitor, and its mechanism involves the chelation of copper ions in the active site by the thiocarbonyl group. SAR studies have revealed that the substitution on the phenyl ring can modulate the inhibitory potency nih.govnih.govsigmaaldrich.com. Some N-arylthiourea derivatives have shown submicromolar IC50 values against tyrosinase nih.gov.
HIV Reverse Transcriptase (RT): Certain thiourea derivatives, particularly phenethyl-thiazolyl-thiourea (PETT) compounds, are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 RT nih.gov. They bind to an allosteric pocket on the enzyme, inducing a conformational change that inhibits its DNA polymerase activity. The SAR of these compounds is well-defined, with the aromatic rings and the thiourea linker playing critical roles in binding to the hydrophobic NNRTI binding pocket. While specific data for this compound is not available, its structural features are consistent with those of some NNRTIs.
Kinetic Analysis of Enzyme Inhibition (Competitive, Non-competitive, Mixed-type)
Kinetic studies performed on various thiourea derivatives have revealed different modes of enzyme inhibition.
Urease: Depending on the specific derivative, thioureas can exhibit competitive, non-competitive, or mixed-type inhibition of urease. For example, some N-monosubstituted aroylthioureas have been shown to be reversible, mixed-mechanism inhibitors nih.govresearchgate.net.
Tyrosinase: Phenylthiourea derivatives have been classified as non-competitive inhibitors of mushroom tyrosinase nih.gov.
Alkaline Phosphatase: Studies on aminophenazone-derived aryl thioureas have demonstrated a non-competitive mode of inhibition for intestinal alkaline phosphatase nih.govproquest.com.
The precise mode of inhibition for this compound against these enzymes would require specific kinetic analysis, which is not available in the reviewed literature.
Mechanisms of Antimicrobial Action
Thiourea derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial effects ijcrt.orgmdpi.comnih.gov. The mechanism of action is not fully elucidated but is thought to involve the disruption of cellular processes and chelation of essential metal ions required for microbial growth.
Antibacterial Activity Against Specific Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)
Research on various thiourea derivatives has demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria mdpi.comnih.gov. The lipophilicity and electronic properties of the substituents on the aryl ring play a significant role in determining the antibacterial potency and spectrum.
Structure-activity relationship studies have shown that the introduction of lipophilic groups can enhance antibacterial activity, particularly against Gram-positive bacteria, by facilitating passage through the bacterial cell membrane. The 2-butylphenyl group of this compound increases its lipophilicity, which could potentially contribute to its antibacterial efficacy. However, specific Minimum Inhibitory Concentration (MIC) values for this compound against E. coli and S. aureus are not provided in the surveyed scientific literature. The activity of thiourea derivatives can be highly specific to the substitution pattern and the bacterial strain being tested.
General Antimicrobial Activity of Thiourea Derivatives
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Varies with derivative; some show potent inhibition |
This table provides a general overview of the activity of the thiourea class of compounds. Specific MIC data for this compound is not available in the reviewed literature.
Antifungal and Antiprotozoal Mechanisms of Action
Thiourea derivatives are recognized for their significant antifungal and antiprotozoal properties, which are attributed to several mechanisms of action.
Antifungal Mechanisms: The antifungal action of thiourea derivatives often involves the disruption of fungal cell membrane integrity. A primary mechanism is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Thiourea compounds can target and inhibit the enzyme 14α-demethylase, which is crucial for converting lanosterol (B1674476) to ergosterol nih.gov. This inhibition leads to the accumulation of toxic sterol intermediates and disrupts membrane fluidity and function, ultimately inhibiting fungal growth nih.gov.
Furthermore, some thiourea derivatives interfere with quorum sensing, a cell-to-cell communication process that allows microorganisms to coordinate collective behaviors, which can be essential for their virulence mdpi.com. Phenylenedithioureas, a related class of compounds, have demonstrated potent antifungal activities comparable to the established antifungal agent ketoconazole (B1673606) nih.gov.
Antiprotozoal Mechanisms: Thiourea derivatives have also shown promise as antiprotozoal agents, with demonstrated activity against parasites such as Leishmania amazonensis and Trypanosoma cruzi mdpi.com. The precise mechanisms are still under investigation but are believed to involve the disruption of critical metabolic pathways within the parasite nih.gov. The lipophilicity of the substituents on the thiourea scaffold often plays a crucial role in their antiprotozoal efficacy, as it facilitates the compound's ability to cross parasite cell membranes mdpi.com. Metabolomic studies on protozoa treated with related compounds indicate that these agents can significantly perturb cellular metabolism, leading to parasite death nih.gov.
Anticancer Research: Molecular Pathways and Targeted Interactions
N-phenylthiourea derivatives are a subject of intensive anticancer research due to their ability to interact with various molecular pathways critical for tumor growth, proliferation, and survival.
A key mechanism underlying the anticancer potential of many thiourea derivatives is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen rsc.org. This anti-angiogenic effect is often achieved by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway nih.govbenthamscience.com.
VEGFR-2 is a receptor tyrosine kinase that plays a central role in mediating the pro-angiogenic signals of its ligand, VEGF rsc.orgbenthamscience.com. Upon VEGF binding, VEGFR-2 dimerizes and autophosphorylates, triggering downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. Several studies have shown that biphenylurea and biphenylthiourea derivatives can act as potent inhibitors of VEGFR-2 kinase activity nih.govresearchgate.net. By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its phosphorylation and subsequent signaling, thereby preventing the formation of new blood vessels and restricting tumor growth nih.gov.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation. Its dysregulation is a hallmark of many cancers, where it promotes tumorigenesis researchgate.net. The interaction of thiourea derivatives with the NF-κB pathway is complex.
Some studies have focused on developing thiourea derivatives that selectively inhibit NF-κB activation. For instance, certain (4-phenylamino)quinazoline alkylthiourea derivatives have been identified as novel NF-κB inhibitors with potential as anti-inflammatory and anticancer agents nih.gov. These compounds can interfere with different steps in the pathway, such as the activity of the IκB kinase (IKK) complex or the nuclear translocation of NF-κB subunits nih.gov.
Conversely, other research has shown that certain N-aryl-N'-(thiophen-2-yl)thiourea derivatives can act as agonists of Toll-like receptors (TLR1/2), which in turn triggers the NF-κB pathway to release pro-inflammatory cytokines nih.gov. This suggests that the modulation of the NF-κB pathway by thiourea derivatives is highly dependent on the specific molecular structure of the compound and the cellular context nih.gov.
In vitro studies using various human cancer cell lines have provided significant insights into the cytotoxic mechanisms of N-phenylthiourea derivatives. These compounds have demonstrated the ability to inhibit the proliferation of a wide range of cancer cells, including those from breast (MCF-7, T47D), colon (SW480, SW620), and prostate (PC3) cancers nih.govmdpi.com.
The primary mechanism of cytotoxicity is often the induction of apoptosis, or programmed cell death nih.gov. Studies have shown that treatment with these derivatives leads to characteristic apoptotic changes, such as cell cycle arrest and the activation of caspases, which are key executioner enzymes in the apoptotic cascade mdpi.com.
Furthermore, some N-phenylthiourea derivatives function as inhibitors of other crucial receptor tyrosine kinases besides VEGFR-2, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) researchgate.netnih.gov. Overexpression of these receptors is common in many cancers and is linked to aggressive tumor growth. By inhibiting these kinases, thiourea derivatives can block downstream signaling pathways, leading to a reduction in cancer cell proliferation and survival researchgate.netnih.gov.
The following table summarizes the cytotoxic activity of several N-substituted phenylthiourea derivatives, illustrating their potency against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 | biointerfaceresearch.com |
| N-(Allylcarbamothioyl)-2-chlorobenzamide | MCF-7 (Breast Cancer) | 2.6 | biointerfaceresearch.com |
| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB-231 (Breast Cancer) | 3.0 | biointerfaceresearch.com |
| 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 7.6 | nih.gov |
| N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | IC₅₀ for EGFR = 0.08 µM | nih.gov |
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of a class of compounds. For N-phenylthiourea derivatives, SAR analyses have revealed how different substituents on the phenyl ring influence their biological activities.
While direct SAR studies for this compound are scarce, the impact of the 2-butylphenyl group can be predicted based on established physicochemical principles and SAR trends observed in related thiourea derivatives. The 2-butylphenyl group possesses three key features:
Lipophilicity: The butyl group is a four-carbon alkyl chain that significantly increases the lipophilicity (fat-solubility) of the molecule. In many instances, increased lipophilicity enhances the biological activity of thiourea derivatives by improving their ability to penetrate cell membranes and reach intracellular targets mdpi.com. This is particularly relevant for antiprotozoal and anticancer activities.
Electronic Effects: As an alkyl group, the butyl substituent is electron-donating. This contrasts with many highly active anticancer thiourea derivatives, which often feature electron-withdrawing groups (e.g., halogens, trifluoromethyl) on the phenyl ring nih.gov. The presence of electron-withdrawing groups can influence the electronic distribution within the thiourea moiety, potentially enhancing its binding affinity to target proteins. Therefore, the electron-donating nature of the butyl group might modulate the activity profile compared to derivatives with electron-withdrawing substituents.
Steric Hindrance: The placement of the butyl group at the 2-position (ortho-position) of the phenyl ring introduces significant steric bulk near the thiourea linkage. This steric hindrance can have a profound impact on the molecule's ability to adopt the optimal conformation for binding to a target's active site. It may either prevent effective binding or, conversely, lock the molecule into a favorable conformation for a specific target, potentially increasing selectivity. For example, in a study of N-allylthiourea derivatives, a 2-chloro substitution showed higher cytotoxicity against MCF-7 cells than a 2-methyl substitution, indicating that both electronic and steric factors at the ortho position are critical biointerfaceresearch.com.
Role of Additional Substituents on the Thiourea Scaffold in Modulating Bioactivity
The bioactivity of thiourea derivatives is significantly influenced by the nature and position of substituents on the thiourea scaffold. The core thiourea group, with its thione and two amino moieties, offers multiple points for modification, allowing for the fine-tuning of pharmacological properties. Research on a wide range of N-aryl and N,N'-diarylthioureas has established that the introduction of various functional groups can dramatically alter their biological efficacy, including anticancer, antimicrobial, and anti-inflammatory activities. biointerfaceresearch.commdpi.com
The type of substituent plays a critical role. For instance, introducing electron-withdrawing groups, such as 4-nitrophenyl or perfluorophenyl, into the structure of a thiourea derivative can increase the acidity of the NH groups. This enhanced acidity facilitates stronger hydrogen bond interactions with biological acceptor sites, often leading to enhanced bioactivity. biointerfaceresearch.com In contrast, the presence of electron-donating groups may modulate activity through different mechanisms. The position of these substituents is also crucial; for example, studies on antitubercular arylthiourea derivatives have shown that para-substituted aryl-alkyl or pyridine (B92270) structures can result in good inhibition. researchgate.net
The following table summarizes the effects of different substituents on the biological activity of various thiourea derivatives, based on findings from several studies.
| Substituent Type | Effect on Thiourea Scaffold | Observed Impact on Bioactivity | Example Compound Class |
| Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Increases acidity of NH groups | Enhances hydrogen bonding with biological targets, often increasing potency. biointerfaceresearch.com | 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea biointerfaceresearch.com |
| Heterocyclic Rings (e.g., Pyridine, Benzothiazole) | Introduces additional binding sites and alters physicochemical properties. mdpi.comnih.gov | Can significantly enhance antiproliferative, antimicrobial, or other specific activities. nih.govmdpi.com | N-(BT-2-yl)-N′-(aryl)thioureas nih.gov |
| Aliphatic Chains / Linkers | Modifies lipophilicity and spatial orientation. biointerfaceresearch.commdpi.com | Can improve cell membrane permeability and cytotoxicity; linker length is critical. biointerfaceresearch.commdpi.com | Piperazine-containing thioureas mdpi.com |
| Hydroxyl Groups (-OH) | Can introduce new hydrogen bonding opportunities. | Tends to lower IC50 values (increase potency) in urease inhibitors. acs.org | Thiazolyl thiourea derivatives acs.org |
Steric and Electronic Effects Governing Interactions with Biological Targets
The interaction of this compound and related compounds with their biological targets is governed by a combination of steric and electronic effects. These factors determine the binding affinity, orientation, and ultimately, the biological response.
Steric Effects: The size and shape of the molecule and its substituents play a crucial role in how it fits into the binding pocket of a target protein or enzyme. The "2-butylphenyl" group in this compound introduces significant steric bulk due to the butyl chain at the ortho position of the phenyl ring. This bulk can be advantageous or disadvantageous depending on the target's topology. It can promote a specific conformation that is favorable for binding, or it can cause steric hindrance, preventing optimal interaction. Studies on other substituted thioureas have shown that steric parameters can have a more significant impact on biological activity than lipophilic or electronic parameters. ubaya.ac.id For example, increased steric hindrance from bulky substituents near the reaction center can dramatically lower reaction rates with a target. rsc.org However, in some cases, the presence of bulky groups can lead to a release of steric repulsion in the transition state of a reaction, which is a counterintuitive but important consideration in molecular interactions. nih.gov
The interplay between these effects is critical. A substituent might be electronically favorable for an interaction but sterically prohibitive, or vice versa. The optimal arrangement is a balance that allows the molecule to adopt the correct conformation and establish strong, specific interactions within the active site of its biological target.
Vasoactive and Anti-inflammatory Action Mechanisms
Thiourea derivatives have been identified as a class of compounds with significant vasoactive and anti-inflammatory properties, acting through various molecular mechanisms.
Vasoactive Mechanisms: A key mechanism underlying the vasorelaxant effects of some thiourea compounds is their ability to act as hydrogen sulfide (B99878) (H₂S) donors. nih.gov H₂S is a gasotransmitter known to regulate vascular tone. nih.gov Studies on compounds like N-phenylthiourea (PTU) and N,N'-diphenylthiourea (DPTU) have shown that the thiourea group can release H₂S with a slow and sustained kinetic profile. nih.gov This released H₂S then promotes vasodilation through the activation of specific potassium channels in vascular smooth muscle cells. nih.gov
The primary pathways involved are:
Activation of K-ATP Channels: H₂S activates ATP-sensitive potassium (K-ATP) channels, leading to an efflux of potassium ions from the cell.
Activation of Kv7 Channels: H₂S also activates voltage-gated potassium channels of the Kv7 family. The opening of these channels causes hyperpolarization of the cell membrane, which in turn inhibits the opening of voltage-dependent calcium channels. nih.govmdpi.com The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle and dilation of blood vessels. mdpi.com This effect has been observed in both rat aortic rings and angiotensin II-constricted coronary vessels. nih.gov
Anti-inflammatory Mechanisms: The anti-inflammatory activity of thiourea derivatives has been linked to their ability to inhibit key enzymes in the inflammatory cascade. While some derivatives show weak activity against cyclooxygenase-2 (COX-2), a more significant mechanism appears to be the inhibition of 5-lipoxygenase (5-LOX). nih.govnih.gov
Inhibition of 5-Lipoxygenase (5-LOX): The 5-LOX enzyme is responsible for the synthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting this enzyme, thiourea derivatives can significantly reduce the inflammatory response. For example, certain thiourea derivatives of naproxen (B1676952) have demonstrated potent 5-LOX inhibition, with IC₅₀ values comparable to the known inhibitor zileuton. nih.govnih.gov This inhibition of 5-LOX correlates with in vivo anti-edematous activity in models like the carrageenan-induced rat paw edema test. nih.govnih.gov
Inhibition of Cyclooxygenase (COX) Enzymes: While generally less pronounced, some thiourea derivatives also exhibit inhibitory activity against COX enzymes, which are responsible for prostaglandin (B15479496) synthesis. However, many derivatives show weak inhibition of COX-2, suggesting that the 5-LOX pathway is often the more dominant anti-inflammatory mechanism for this class of compounds. nih.govmdpi.com
The dual potential to act as H₂S donors and enzyme inhibitors makes thiourea compounds, including this compound, promising scaffolds for the development of novel cardiovascular and anti-inflammatory agents.
Vii. Advanced Applications and Emerging Research Directions
Catalytic Applications in Organic Synthesis
The thiourea (B124793) functional group is a cornerstone of modern organocatalysis, primarily due to its ability to form strong hydrogen bonds. This characteristic allows it to act as a potent hydrogen-bond donor, activating electrophilic substrates and stabilizing transition states. N-(2-butylphenyl)thiourea, as a member of this class, is positioned to leverage these catalytic capabilities.
Thiourea and its derivatives are highly effective as organocatalysts because their two N-H groups can simultaneously form hydrogen bonds with a substrate, enhancing its reactivity. nih.gov This dual hydrogen-bonding capacity is central to its catalytic power. In bifunctional catalysis, the thiourea moiety is combined with another catalytic group, such as a tertiary amine, within the same molecule. beilstein-journals.orgresearchgate.net This allows for the simultaneous activation of both the nucleophile (via the basic amine) and the electrophile (via the thiourea). researchgate.net
This bifunctional strategy has been successfully applied in a variety of asymmetric reactions, including Michael additions, aza-Henry reactions, and Mannich reactions. beilstein-journals.orgnih.gov For instance, bifunctional thiourea catalysts have been shown to promote the aza-Henry reaction of nitroalkanes with N-Boc-imines, yielding valuable chiral β-nitroamines with high diastereoselectivity and enantioselectivity. nih.gov The catalyst activates the imine through hydrogen bonding while the basic moiety activates the nitroalkane, guiding the stereochemical outcome of the reaction. While specific studies on this compound are not prominent, its fundamental structure aligns with the principles of these established bifunctional catalysts.
Table 1: Representative Performance of Bifunctional Thiourea Catalysts in the Asymmetric Aza-Henry Reaction This table presents typical results for bifunctional thiourea catalysts in the aza-Henry reaction to illustrate the potential catalytic efficacy of this compound class.
| Catalyst Type | Electrophile | Nucleophile | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Chiral Amine-Thiourea | N-Boc-imine | Nitroalkane | >90% | up to 98% |
| BINAM-based Bis-Thiourea | N-Boc imine | Nitromethane | 85-95% | 80-92% |
The versatility of thiourea derivatives extends to metal-catalyzed cross-coupling reactions. Recent research has demonstrated a palladium-catalyzed Suzuki-Miyaura coupling reaction that utilizes thioureas as starting materials. nih.gov In this process, the thiourea undergoes desulfurization to generate an in situ palladium-carbene complex, which is a key intermediate in the catalytic cycle. nih.gov This methodology enables the synthesis of a wide range of substituted amidinium salts. nih.gov
The Heck reaction, another cornerstone of palladium-catalyzed C-C bond formation, involves the reaction of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While direct application of this compound in Heck reactions is not extensively documented, ligands derived from thiourea can be employed to stabilize the palladium catalyst. Furthermore, the principles of C-S bond activation in the Suzuki coupling of thioureas suggest a potential pathway for related transformations, positioning compounds like this compound as substrates for novel cross-coupling strategies.
Transfer hydrogenation is a powerful method for the reduction of unsaturated functional groups, such as those found in carbonyl compounds. Thiourea-based organocatalysts have emerged as effective promoters for these reactions. Studies have shown that thiourea dioxide can catalyze the transfer hydrogenation of various C=N containing heterocyclic compounds using Hantzsch ester as the hydrogen source. researchgate.net The catalytic mechanism involves the activation of the C=N bond by the thiourea catalyst, facilitating hydride transfer from the Hantzsch ester. This approach has been successfully applied to the reduction of quinolines and benzoxazines. researchgate.net Given the thiourea moiety's ability to activate unsaturated bonds, this compound could potentially catalyze the transfer hydrogenation of carbonyls, a research area that warrants further exploration.
Material Science Applications
The structural features of this compound, particularly its capacity for directional hydrogen bonding, make it a promising candidate for applications in material science, including crystal engineering and the development of materials with non-linear optical properties.
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. The thiourea group is an excellent building block for this purpose due to its strong and directional N-H···S hydrogen bonds. nih.govnih.gov These interactions can guide the self-assembly of molecules into predictable one-, two-, or three-dimensional supramolecular architectures. asianpubs.org
In the crystal structures of many aryl thiourea derivatives, molecules are linked into chains or more complex networks through these intermolecular N-H···S hydrogen bonds. nih.govnih.gov The phenyl ring and the butyl group of this compound would further influence the crystal packing through van der Waals forces and potential π-π stacking interactions. By understanding and controlling these non-covalent interactions, it is possible to engineer supramolecular materials with specific topologies and functions. nih.gov The study of N,N′-bis(2-dialkylaminophenyl)thioureas has shown that both intramolecular and intermolecular hydrogen bonds dictate the final packed structure in the solid state. nih.gov
Table 2: Common Hydrogen Bonding Motifs in Thiourea-Based Crystal Structures
| Bond Type | Description | Typical Distance (Å) | Role in Supramolecular Assembly |
|---|---|---|---|
| N-H···S | A strong, directional interaction between a thiourea N-H donor and a neighboring sulfur acceptor. | 2.4 - 2.9 | Forms robust chains and sheets, directing the primary crystal packing. |
| N-H···O | Occurs in acylthioureas, forming an intramolecular six-membered ring. | 2.1 - 2.4 | Influences molecular conformation, leading to planar structures. asianpubs.org |
| C-H···S | A weaker interaction involving an aromatic or alkyl C-H bond and a sulfur acceptor. | 2.8 - 3.2 | Provides secondary stabilization to the crystal lattice. |
Materials with non-linear optical (NLO) properties are crucial for applications in optoelectronics, including optical data storage and signal processing. nih.gov Organic molecules, particularly those with a donor-π-acceptor structure, often exhibit significant NLO responses. Thiourea itself is a well-established organic NLO material. researchgate.net Its NLO properties arise from the charge asymmetry and delocalized electrons within its structure.
The NLO characteristics of thiourea can be tuned by chemical modification. In this compound, the combination of the electron-rich phenyl ring and the thiourea moiety could lead to intramolecular charge transfer, a key requirement for NLO activity. nih.gov Research on related aroylthioureas has confirmed that these molecules can possess interesting optical properties. asianpubs.org The growth of mixed crystals, for example, combining urea and thiourea, has also been explored as a strategy to create new NLO materials with enhanced properties. researchgate.net Therefore, this compound and its derivatives represent a class of compounds worthy of investigation for their potential NLO applications.
Precursor for the Synthesis of Metal Sulfide (B99878) Nanoparticles
This compound is a promising precursor for the synthesis of metal sulfide nanoparticles. The thiourea moiety serves as an efficient in-situ source of sulfur, which can react with metal salts under various conditions to form highly crystalline nanostructures. The butylphenyl group plays a crucial role in modulating the reactivity of the thiourea core and influencing the growth and morphology of the nanoparticles.
The thermal decomposition of this compound in the presence of metal precursors, such as metal acetates or chlorides, can lead to the formation of metal sulfide nanoparticles. The reaction kinetics and the final properties of the nanoparticles can be tuned by controlling parameters like temperature, solvent, and the concentration of the precursor. The presence of the bulky 2-butylphenyl group can act as a capping agent, preventing agglomeration and controlling the size of the nanoparticles. This approach offers a versatile and reproducible method for synthesizing a wide range of metal sulfide nanoparticles with potential applications in catalysis, optoelectronics, and biomedical imaging.
Research on various substituted thioureas has demonstrated their utility in synthesizing metal sulfide nanoparticles like Zinc Sulfide (ZnS) and Nickel Sulfide (NiS) through methods such as hydrothermal synthesis. vut.ac.za The choice of substituents on the thiourea molecule has been shown to tune the reactivity and, consequently, the properties of the resulting nanoparticles. nih.gov For instance, the solvent-free synthesis of quaternary metal sulfide nanoparticles has been achieved using thiourea, which acts as both a solvent and a sulfur source at elevated temperatures. researchgate.net
Table 1: Potential Metal Sulfide Nanoparticles from this compound
| Metal Sulfide | Potential Synthesis Method | Potential Applications |
|---|---|---|
| Zinc Sulfide (ZnS) | Hydrothermal, Solvothermal | Photocatalysis, Bio-imaging |
| Cadmium Sulfide (CdS) | Solvothermal, Microwave-assisted | Quantum dots, Solar cells |
| Lead Sulfide (PbS) | Hot-injection, Solvothermal | Infrared detectors, Photovoltaics |
Supramolecular Chemistry and Host-Guest Complexation Studies (e.g., Cyclodextrin Inclusion)
The field of supramolecular chemistry has seen a surge in the use of thiourea derivatives due to their ability to form stable host-guest complexes through hydrogen bonding and other non-covalent interactions. This compound, with its hydrogen bond donor sites on the nitrogen atoms and a hydrophobic butylphenyl group, is an excellent candidate for complexation with macrocyclic hosts like cyclodextrins.
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. mdpi.com They can encapsulate guest molecules of appropriate size and polarity, leading to the formation of inclusion complexes with modified physicochemical properties. The inclusion of this compound within a cyclodextrin cavity would primarily be driven by hydrophobic interactions between the butylphenyl group and the nonpolar interior of the cyclodextrin.
A theoretical study on the inclusion of a closely related compound, N-(2-methylphenyl)-N'-(2-methylphenyl) thiourea, in β-cyclodextrin has provided insights into the possible complexation behavior. scispace.comresearchgate.net The study suggests that the aromatic part of the molecule is encapsulated within the cyclodextrin cavity, leading to a thermodynamically stable complex. Similar interactions are expected for this compound, with the butyl group further enhancing the hydrophobic driving force for inclusion. Such complexation can enhance the solubility of this compound in aqueous solutions, which could be beneficial for its application in biological systems or as a component in aqueous-based sensors.
Table 2: Potential Host-Guest Complexation Parameters of this compound with β-Cyclodextrin
| Parameter | Expected Value/Observation | Significance |
|---|---|---|
| Stoichiometry | 1:1 | Indicates the formation of a well-defined inclusion complex. |
| Binding Constant (K) | Moderate to High | Reflects the stability of the host-guest complex. |
| Driving Forces | Hydrophobic interactions, Hydrogen bonding | Elucidates the nature of the intermolecular forces involved. |
Sensing Applications for Metal Ions and Other Analytes
Thiourea derivatives have been extensively investigated as chemosensors for the detection of various metal ions and anions. orientjchem.orgresearchgate.net The sulfur and nitrogen atoms of the thiourea group can act as binding sites for metal ions, leading to a measurable change in the optical or electrochemical properties of the molecule. This compound has the potential to be developed into a selective sensor for specific analytes.
The sensing mechanism would likely involve the coordination of the target ion with the thiourea moiety. This interaction could lead to a color change (colorimetric sensing) or an enhancement or quenching of fluorescence (fluorometric sensing). The selectivity of the sensor can be tuned by modifying the structure of the thiourea derivative. The 2-butylphenyl group in this compound can influence the selectivity by creating a specific binding pocket or by altering the electronic properties of the thiourea group.
For instance, thiourea-based sensors have shown high selectivity for heavy metal ions like mercury (Hg²⁺) and silver (Ag⁺). orientjchem.org The development of a sensor based on this compound could offer a new analytical tool for environmental monitoring or industrial process control.
Table 3: Potential Sensing Applications of this compound
| Analyte | Sensing Method | Potential Signal Change |
|---|---|---|
| Mercury (Hg²⁺) | Colorimetric/Fluorometric | Visible color change or fluorescence quenching/enhancement |
| Silver (Ag⁺) | Colorimetric/Fluorometric | Visible color change or fluorescence quenching/enhancement |
This compound as a Versatile Building Block for Diverse Heterocyclic Compounds
Thiourea and its derivatives are well-established as versatile building blocks in organic synthesis, particularly for the construction of a wide variety of heterocyclic compounds. researchgate.netmdpi.com The presence of both nucleophilic nitrogen atoms and a reactive thiocarbonyl group in this compound allows it to participate in a range of cyclization reactions to form five-, six-, and seven-membered heterocyclic rings.
The reaction of this compound with α-halocarbonyl compounds is a common route to synthesize 2-aminothiazole derivatives. Similarly, reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine and diazepine derivatives. The 2-butylphenyl substituent can impart unique properties to the resulting heterocyclic compounds, such as increased lipophilicity, which can be advantageous in medicinal chemistry for improving drug-membrane interactions.
The use of thiourea derivatives in multicomponent reactions, such as the Biginelli reaction, further expands their synthetic utility, allowing for the rapid construction of complex molecular architectures. researchgate.net this compound can serve as a key starting material for the synthesis of novel heterocyclic libraries with potential applications in drug discovery and materials science.
Table 4: Examples of Heterocyclic Scaffolds Derivable from this compound
| Heterocyclic Class | Key Reactants | Potential Applications |
|---|---|---|
| Thiazoles | α-Haloketones | Medicinal chemistry, Dyes |
| Pyrimidines | 1,3-Dicarbonyl compounds | Pharmaceuticals, Agrochemicals |
| Triazines | Dihalogenated compounds | Polymers, Functional materials |
Viii. Conclusion and Future Research Perspectives
Summary of Key Academic Contributions of N-(2-butylphenyl)thiourea Research
A comprehensive review of existing academic literature reveals a notable absence of specific studies focused on this compound. Consequently, its direct academic contributions have yet to be established. However, the broader family of N-arylthiourea derivatives has been the subject of extensive research, demonstrating a wide range of biological activities and applications in material science and catalysis. The academic value of this compound, therefore, lies in its potential to build upon this foundation, with the 2-butylphenyl substituent offering a unique lipophilic and steric profile that could modulate its properties in novel and significant ways. Future research is poised to make key contributions in understanding how this specific substitution pattern influences its chemical reactivity, biological efficacy, and material properties.
Future Directions in Synthetic Methodology and Derivative Design
The synthesis of this compound can be readily envisaged through established methods for N,N'-disubstituted thiourea (B124793) production. A primary route would involve the reaction of 2-butylaniline (B1265583) with an appropriate isothiocyanate, or by reacting 2-butylphenyl isothiocyanate with ammonia or a primary amine. Future research in synthetic methodology should focus on optimizing reaction conditions to achieve high yields and purity, particularly exploring green chemistry approaches to minimize environmental impact.
Furthermore, the design and synthesis of derivatives of this compound present a fertile ground for investigation. Modifications could include:
Substitution on the second nitrogen atom: Introducing a variety of aryl or alkyl groups could systematically tune the electronic and steric properties of the molecule, potentially enhancing its biological activity or catalytic efficiency.
Modification of the butyl group: Altering the structure of the butyl group (e.g., iso-butyl, sec-butyl, tert-butyl) would allow for a fine-tuning of the lipophilicity and steric hindrance around the phenyl ring.
Introduction of functional groups on the phenyl ring: Adding electron-withdrawing or electron-donating groups to the phenyl ring could significantly impact the electronic properties of the thiourea moiety, influencing its binding affinities and reactivity.
An illustrative table of potential derivatives for future synthesis is presented below.
| Derivative Name | R1 Group | R2 Group | Potential Research Focus |
| N-(2-butylphenyl)-N'-methylthiourea | 2-butylphenyl | methyl | Investigating the effect of small alkyl substitution on biological activity. |
| N-(2-butylphenyl)-N'-(4-chlorophenyl)thiourea | 2-butylphenyl | 4-chlorophenyl | Exploring the impact of electron-withdrawing groups on anticancer activity. |
| N-(2-butylphenyl)-N'-(4-methoxyphenyl)thiourea | 2-butylphenyl | 4-methoxyphenyl | Studying the influence of electron-donating groups on antioxidant properties. |
| N-(5-fluoro-2-butylphenyl)thiourea | 5-fluoro-2-butylphenyl | H | Assessing the effect of halogen substitution on the phenyl ring. |
Advancements in Theoretical and Computational Studies for Predictive Modeling
In the absence of experimental data, theoretical and computational studies provide a powerful tool for predicting the properties and potential applications of this compound. Density Functional Theory (DFT) calculations can be employed to investigate its electronic structure, molecular geometry, and spectroscopic properties (IR, NMR). Such studies can provide insights into the molecule's reactivity, stability, and potential for hydrogen bonding, which is crucial for its function as an organocatalyst or in biological interactions.
Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, could be instrumental in guiding the design of new derivatives with enhanced biological activity. By building models based on a library of synthesized this compound derivatives and their experimentally determined activities, it would be possible to predict the activity of novel, unsynthesized compounds, thereby accelerating the discovery process. Molecular docking simulations could also be used to predict the binding affinity of this compound and its derivatives to various biological targets, such as enzymes or receptors, providing a rationale for potential therapeutic applications.
A hypothetical workflow for computational studies is outlined below.
| Computational Method | Objective | Predicted Outcome |
| Density Functional Theory (DFT) | To determine the optimized geometry and electronic properties. | Bond lengths, bond angles, HOMO-LUMO gap, electrostatic potential map. |
| Molecular Docking | To predict binding affinity to known biological targets (e.g., protein kinases). | Binding energy, identification of key interacting residues. |
| Quantitative Structure-Activity Relationship (QSAR) | To build a predictive model for a specific biological activity. | A mathematical model correlating structural features with activity. |
| Molecular Dynamics (MD) Simulation | To study the dynamic behavior and stability of the ligand-protein complex. | Conformational changes, stability of binding over time. |
Prospects for Elucidating Novel Biological Mechanisms and Targets
The thiourea scaffold is a well-known pharmacophore present in a variety of biologically active compounds with anticancer, antimicrobial, antiviral, and antioxidant properties. The presence of the lipophilic 2-butylphenyl group in this compound suggests that it may exhibit interesting biological activities due to enhanced membrane permeability.
Future research should focus on a broad screening of this compound and its derivatives against a panel of cancer cell lines, bacterial and fungal strains, and viruses. Once a promising activity is identified, further studies will be necessary to elucidate the underlying mechanism of action. For instance, if anticancer activity is observed, investigations could focus on its ability to induce apoptosis, inhibit specific protein kinases, or interfere with DNA replication. The identification of novel biological targets would be a significant contribution to the field of medicinal chemistry.
Integration of this compound into Advanced Catalytic and Material Systems
Thiourea derivatives have gained prominence as effective hydrogen-bond donor organocatalysts in a variety of organic transformations. The two N-H protons of the thiourea moiety can activate electrophiles through hydrogen bonding. The specific steric and electronic environment provided by the 2-butylphenyl group in this compound could lead to unique reactivity and selectivity in catalyzed reactions. Future work should explore its application in asymmetric catalysis, where the chiral environment created by a modified this compound catalyst could induce enantioselectivity in the products.
In the realm of materials science, thiourea derivatives have been utilized as ligands for the formation of metal-organic frameworks (MOFs) and as components in the synthesis of polymers and corrosion inhibitors. The sulfur atom in the thiourea moiety can coordinate to metal ions, making this compound a potential ligand for the synthesis of novel coordination polymers with interesting magnetic, optical, or catalytic properties. Its potential as a corrosion inhibitor for metals could also be investigated, with the butylphenyl group potentially enhancing its hydrophobic and protective properties.
Challenges and Opportunities in this compound Research
The primary challenge in the research of this compound is the current lack of foundational data. Every aspect of its chemical and physical properties, biological activity, and potential applications needs to be investigated from the ground up. This, however, also represents a significant opportunity for original and impactful research.
Challenges:
Lack of existing literature: Researchers will be venturing into a completely new area, without the benefit of prior art to guide their investigations.
Synthesis optimization: While standard methods exist, optimizing the synthesis for high yield and purity may require considerable effort.
Broad biological screening: Identifying a specific and potent biological activity will likely require extensive and costly screening efforts.
Opportunities:
Novelty and intellectual property: Any new discoveries related to the synthesis, properties, or applications of this compound would be highly novel and could lead to new patents.
Fundamental structure-activity relationship studies: The systematic study of this compound and its derivatives provides an excellent opportunity to contribute to the fundamental understanding of how structure influences function in thiourea-based compounds.
Development of new therapeutic agents or catalysts: There is a tangible possibility that this compound or its derivatives could emerge as lead compounds for new drugs, or as highly efficient and selective catalysts for important chemical reactions.
Q & A
Q. What are the optimal synthetic routes for N-(2-butylphenyl)thiourea, and how can reaction conditions be tailored to improve yield?
Methodological Answer: this compound can be synthesized via condensation of 2-butylphenyl isothiocyanate with ammonia or substituted amines under anhydrous conditions. Solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C) are critical for minimizing side reactions like disulfide formation. Catalytic acid (e.g., HCl) or base (e.g., triethylamine) can accelerate the reaction. Purification via recrystallization in ethanol/water mixtures yields high-purity products. For analogs, substituent steric effects may require adjusted stoichiometry .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The thiourea moiety (-NH-CS-NH-) shows characteristic broad peaks at δ 9–11 ppm (NH protons) and δ 170–180 ppm (C=S carbon). Aromatic protons from the 2-butylphenyl group appear in δ 6.5–7.5 ppm.
- IR : Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the thiourea backbone.
- MS : Molecular ion peaks [M+H]⁺ should match the molecular weight (e.g., C₁₁H₁₆N₂S: 224.32 g/mol). Fragmentation patterns should align with the loss of butyl or phenyl groups .
Q. What are the primary biological or chemical applications of this compound in academic research?
Methodological Answer: This compound is used as:
- A ligand in coordination chemistry to form metal complexes for catalytic or photophysical studies.
- A precursor for synthesizing heterocycles (e.g., thiazoles) via cyclization reactions.
- A model system for studying hydrogen-bonding networks in crystal engineering .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and binding affinity of this compound derivatives?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) with target proteins (e.g., HIV-1 reverse transcriptase) evaluates binding modes. Solvent effects (PCM model) and Gibbs free energy corrections improve accuracy. Compare results with experimental IC₅₀ values to validate models .
Q. How can crystallographic data resolve contradictions in reported structural conformations of this compound analogs?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond lengths and angles to resolve ambiguities. For example, torsional angles between the thiourea group and aryl ring may vary due to steric effects from substituents. Compare packing diagrams (e.g., π-stacking vs. hydrogen-bonded networks) to explain polymorphism. Use Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What experimental strategies mitigate decomposition or oxidation of this compound during long-term storage or under reactive conditions?
Methodological Answer:
- Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
- Add stabilizers (e.g., BHT) to inhibit radical-mediated oxidation.
- For reactions under oxidative conditions, use chelating agents (EDTA) to sequester metal catalysts. Monitor stability via HPLC at regular intervals .
Contradiction Analysis
- Stereochemical Assignments : Discrepancies in reported dihedral angles (e.g., C-S-N-C) may arise from crystallographic resolution limits or solvent effects. Cross-validate using solid-state NMR or temperature-dependent XRD .
- Biological Activity : Variability in enzyme inhibition assays (e.g., IC₅₀) could stem from assay conditions (pH, ionic strength). Standardize protocols using controls like known inhibitors (e.g., nevirapine for HIV-RT studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
